

# Spectroscopic Analysis of 2-Bromo-3'-nitroacetophenone: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromo-3'-nitroacetophenone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-bromo-3'-nitroacetophenone**, a key intermediate in various synthetic applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

**Compound Information** 

Parameter	Value
IUPAC Name	2-bromo-1-(3-nitrophenyl)ethanone
Synonyms	α-Bromo-3-nitroacetophenone, m-Nitrophenacyl bromide
CAS Number	2227-64-7[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO <sub>3</sub> [1][2]
Molecular Weight	244.04 g/mol [1][2]
Appearance	Solid
Melting Point	90-96 °C

### **Spectroscopic Data**



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-bromo-3'-nitroacetophenone**.

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.5	Singlet	2H	-CH <sub>2</sub> -Br
~7.7	Triplet	1H	Ar-H
~8.2	Doublet	1H	Ar-H
~8.4	Doublet	1H	Ar-H
~8.7	Singlet	1H	Ar-H

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon-13) NMR Data

A reference to the <sup>13</sup>C NMR spectrum of 2-Bromo-1-(3-nitrophenyl)ethanone is available on SpectraBase.[3] The predicted chemical shifts are presented below.

Chemical Shift (δ, ppm)	Assignment
~30	-CH <sub>2</sub> -Br
~123	Ar-CH
~128	Ar-CH
~130	Ar-CH
~135	Ar-C
~148	Ar-C-NO2
~190	C=O



#### Infrared (IR) Spectroscopy

The infrared spectrum of **2-bromo-3'-nitroacetophenone**, available from the NIST WebBook, displays characteristic absorption bands for its functional groups.[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~1700	Strong	C=O (carbonyl) stretch of the ketone[4][5][6][7]
~1600, ~1480	Medium	Aromatic C=C stretches
~1530	Strong	Asymmetric NO <sub>2</sub> stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~1200	Medium	C-N stretch
~700	Strong	C-Br stretch

#### Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-bromo-3'-nitroacetophenone** is available on the NIST WebBook.[2] The spectrum shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
243/245	Moderate	[M]+, [M+2]+ (presence of Bromine isotope)
164	High	[M - Br]+
150	High	[M - CH <sub>2</sub> Br] <sup>+</sup>
120	Moderate	[C7H5O] <sup>+</sup>
104	Moderate	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
76	High	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>



## Experimental Protocols NMR Spectroscopy

- Sample Preparation: A sample of approximately 10-20 mg of 2-bromo-3'nitroacetophenone is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or
  DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is
  added as an internal standard (0 ppm).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
- <sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

#### IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr pellet is recorded first. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

#### **Mass Spectrometry**

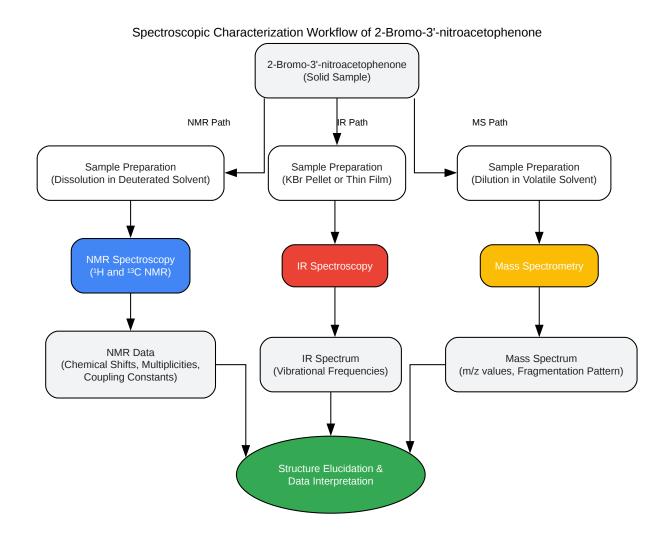


- Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For solid samples, a direct insertion probe can be used.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
   by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

### **Analytical Workflow**

The following diagram illustrates the typical workflow for the spectroscopic characterization of **2-bromo-3'-nitroacetophenone**.





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